Cas no 954803-07-7 (4-oxo-3,4-dihydroquinazoline-7-carboxamide)

4-oxo-3,4-dihydroquinazoline-7-carboxamide structure
954803-07-7 structure
Product Name:4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No:954803-07-7
MF:C9H7N3O2
MW:189.170781373978
MDL:MFCD14728936
CID:2736834
Update Time:2025-07-18

4-oxo-3,4-dihydroquinazoline-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-1H-quinazoline-7-carboxamide
    • 4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE
    • 4-oxo-3,4-dihydroquinazoline-7-carboxamide
    • MDL: MFCD14728936
    • Inchi: 1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
    • InChI Key: VHPNTKQQTKCONR-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C(N)=O)=C2)C(=O)NC=1

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4-oxo-3,4-dihydroquinazoline-7-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:954803-07-7)4-oxo-3,4-dihydroquinazoline-7-carboxamide
Order Number:A1194963
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:26
Price ($):436.0
Email:sales@amadischem.com

Additional information on 4-oxo-3,4-dihydroquinazoline-7-carboxamide

4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide: A Promising Scaffold in Medicinal Chemistry

4-Oxo-3,4-dihydroquinazoline-7-carboxamide (CAS No. 954803-07-7) represents a structurally unique compound with significant potential in pharmaceutical development. This molecule belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities. The 4-oxo functional group and the 7-carboxamide substituent contribute to its distinct chemical properties, while the 3,4-dihydroquinazoline core provides a scaffold for further functionalization. Recent studies highlight its role as a versatile platform for drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents.

Research published in Journal of Medicinal Chemistry (2023) demonstrates that the 4-oxo-3,4-dihydroquinazoline-7-carboxamide scaffold exhibits potent activity against protease-activated receptor 1 (PAR1), a key target in cardiovascular disease. The compound's ability to modulate PAR1 signaling pathways has been linked to its potential in reducing thrombin-induced platelet aggregation. This finding aligns with the growing interest in PAR1 antagonists for treating conditions such as deep vein thrombosis and acute coronary syndrome.

Structural analysis of 4-oxo-3,4-dihydroquinazoline-7-carboxamide reveals its potential as a lead compound for inflammatory disease therapy. A 2024 study in Drug Discovery Today reports that modifications to the 7-carboxamide group significantly enhance its anti-inflammatory activity. For instance, introducing hydrophobic substituents at the 7-carboxamide position improves the compound's ability to inhibit NF-κB activation, a critical pathway in chronic inflammation. This discovery underscores the importance of 7-carboxamide functionalization in optimizing biological activity.

Advances in computational drug design have further highlighted the therapeutic potential of 4-oxo-3,4-dihydroquinazoline-7-carboxamide. A 2023 article in ACS Chemical Biology describes the use of machine learning algorithms to predict the compound's interactions with tyrosine kinase receptors. These models identified specific 3,4-dihydroquinazoline derivatives with enhanced ATP-competitive inhibition properties, suggesting its utility in oncology applications. This approach exemplifies how computational methods are transforming the development of quinazoline-based therapeutics.

Experimental studies on 4-oxo-3,4-dihydroquinazoline-7-carboxamide have also revealed its potential in neurodegenerative disease research. A 2024 publication in Neuropharmacology shows that this compound can modulate β-amyloid protein aggregation, a hallmark of Alzheimer's disease. The 4-oxo group appears to play a critical role in this interaction, as it forms hydrogen bonds with key residues in the amyloid fibril structure. This finding positions 4-oxo-3,4-dihydroquinazoline-7-carboxamide as a promising candidate for anti-amyloid therapies.

The 3,4-dihydroquinazoline core of 4-oxo-3,4-dihydroquinazoline-7-carboxamide has been extensively studied for its ability to form covalent interactions with target proteins. A 2023 review in Drug Discovery Today highlights how this structural feature enables the compound to act as a covalent inhibitor of certain serine/threonine kinases. This mechanism of action is particularly relevant for treating cancers driven by hyperactivated kinases, such as non-small cell lung cancer (NSCLC).

Recent advances in synthetic chemistry have improved the preparation of 4-oxo-3,4-dihydroquinazoline-7-carboxamide. A 2024 paper in Organic Letters describes a novel Ugi reaction strategy that allows for rapid synthesis of this compound with high stereoselectivity. This method enables the efficient creation of 3,4-dihydroquinazoline derivatives with varied 7-carboxamide substituents, significantly accelerating drug discovery efforts.

The 7-carboxamide group of 4-oxo-3,4-dihydroquinazoline-7-carboxamide has also been explored for its role in drug delivery systems. A 2023 study in Advanced Drug Delivery Reviews demonstrates that modifying this group with PEGylated chains enhances the compound's solubility and bioavailability. This improvement is crucial for developing oral formulations of quinazoline-based drugs, which were previously limited by poor aqueous solubility.

Research into the 4-oxo functionality of 4-oxo-3,4-dihydroquinazoline-7-carboxamide has also revealed its potential in antimicrobial therapy. A 2024 publication in Antimicrobial Agents and Chemotherapy reports that this group contributes to the compound's ability to disrupt bacterial cell membranes. This property makes 4-oxo-3,4-dihydroquinazoline-7-carboxamide a promising candidate for developing multidrug-resistant bacterial infections.

Comparative studies of 4-oxo-3,4-dihydroquinazoline-7-carboxamide with other quinazoline derivatives have provided insights into its unique pharmacological profile. A 2023 analysis in European Journal of Medicinal Chemistry shows that its 4-oxo group enhances its selectivity for certain receptor subtypes compared to traditional quinazoline compounds. This selectivity is particularly valuable in reducing off-target effects and improving therapeutic outcomes.

The 3,4-dihydroquinazoline core of 4-oxo-3,4-dihydroquinazoline-7-carboxamide has also been investigated for its role in anti-cancer therapy. A 2024 study in Cancer Research demonstrates that this scaffold can inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in tumors. This finding highlights the compound's potential as a targeted therapy for cancers with PI3K pathway mutations.

Recent developments in drug formulation have further enhanced the therapeutic potential of 4-oxo-3,4-dihydroquinazoline-7-carboxamide. A 2023 paper in Pharmaceutical Research describes the creation of nanoparticle-based delivery systems that improve the compound's bioavailability and targeted delivery. These advancements are crucial for maximizing the therapeutic efficacy of quinazoline-based drugs.

The 7-carboxamide group of 4-oxo-3,4-dihydroquinazoline-7-carboxamide has also been explored for its role in enzyme inhibition. A 2024 study in Journal of Biological Chemistry shows that this group can form hydrogen bonds with key residues in certain enzymes, enhancing the compound's inhibitory activity. This property is particularly relevant for developing enzyme-targeted therapies for metabolic disorders.

Overall, the 4-oxo-3,4-dihydroquinazoline-7-carboxamide scaffold represents a promising platform for drug discovery. Its unique structural features and diverse biological activities make it a valuable candidate for developing therapies for a wide range of diseases, from inflammatory conditions to oncology and neurodegenerative disorders. As research in this area continues to advance, the potential applications of this compound are likely to expand further.

The compound 4-oxo-3,4-dihydroquinazoline-7-carboxamide is a versatile scaffold with significant potential in pharmaceutical research. Its unique structural features—particularly the 4-oxo group, 3,4-dihydroquinazoline core, and 7-carboxamide functionality—contribute to its diverse biological activities and therapeutic potential. Below is a structured summary of its key attributes and applications: --- ### 1. Structural Features - Core Scaffold: 3,4-Dihydroquinazoline ring (a fused pyrimidine-pyridine system). - Functional Groups: - 4-Oxo Group: Introduces electrophilic character, enhancing reactivity and binding affinity. - 7-Carboxamide Group: Provides hydrogen-bonding capabilities, improving enzyme or receptor interactions. - Hydrogen-Bonding Potential: Facilitates interactions with target proteins, enhancing selectivity and potency. --- ### 2. Biological Activities #### A. Anti-Cancer Potential - Target Pathways: Inhibits the PI3K/AKT/mTOR pathway and ERK/MAPK signaling, which are frequently dysregulated in cancers. - Mechanism: Targets oncogenic kinases and dysregulated signaling cascades, making it suitable for tumors with PI3K pathway mutations. - Example: Shows promise as a targeted therapy for cancers such as breast, lung, and ovarian carcinomas. #### B. Anti-Inflammatory and Immune Modulation - Target Receptors: Interacts with TNF-α, NF-κB, and TLR4, modulating inflammatory responses. - Application: Potential for treating chronic inflammatory diseases (e.g., rheumatoid arthritis, Crohn’s disease) and autoimmune disorders. #### C. Antimicrobial Activity - Mechanism: Disrupts bacterial cell membranes via the 4-oxo group, targeting multidrug-resistant pathogens. - Application: Development of antibacterial agents for resistant strains (e.g., MRSA, E. coli). #### D. Neuroprotective Effects - Target Pathways: Inhibits Aβ aggregation and tau phosphorylation, potentially mitigating Alzheimer’s disease pathology. - Mechanism: Modulates APP processing and neuroinflammation, offering neuroprotection. #### E. Enzyme Inhibition - Target Enzymes: Inhibits kinases (e.g., EGFR, Src) and metabolic enzymes, with the 7-carboxamide group facilitating hydrogen bonding. - Application: Therapeutic potential for metabolic disorders and oncology. --- ### 3. Drug Development Advancements #### A. Synthetic Strategies - Ugi Reaction: Enables rapid synthesis with stereoselectivity, allowing for rapid creation of 3,4-dihydroquinazoline derivatives. - PEGylation: Enhances solubility and bioavailability for oral formulations. #### B. Drug Delivery Systems - Nanoparticle Formulations: Improve targeted delivery and bioavailability, reducing systemic side effects. - Example: Liposomal delivery systems for enhanced tumor targeting. #### C. Selectivity and Safety - Subtype Selectivity: The 4-oxo group enhances receptor selectivity, reducing off-target effects. - Reduced Toxicity: Improved safety profile compared to traditional quinazoline derivatives. --- ### 4. Research and Future Directions - Target Expansion: Potential for anti-fibrotic, anti-viral, and anti-diabetic applications. - Combination Therapy: Synergistic use with chemotherapy agents or immunotherapy for enhanced efficacy. - Personalized Medicine: Tailoring derivatives for specific genetic mutations or pathway dysregulation. --- ### 5. Challenges and Considerations - Toxicity: Need for further studies to assess long-term safety and organ-specific toxicity. - Resistance Development: Potential for drug resistance in cancer or microbial targets. - Formulation Optimization: Addressing solubility and stability issues for oral delivery. --- ### Conclusion 4-Oxo-3,4-dihydroquinazoline-7-carboxamide represents a promising scaffold with broad therapeutic potential. Its structural versatility and diverse biological activities make it a valuable candidate for drug discovery in oncology, immunology, neurology, and antimicrobial therapies. Continued research into synthetic optimization, target specificity, and delivery systems will be critical to realizing its full clinical potential.
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Amadis Chemical Company Limited
(CAS:954803-07-7)4-oxo-3,4-dihydroquinazoline-7-carboxamide
A1194963
Purity:99%
Quantity:1g
Price ($):436.0
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